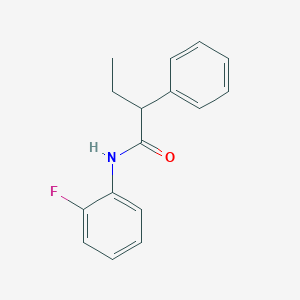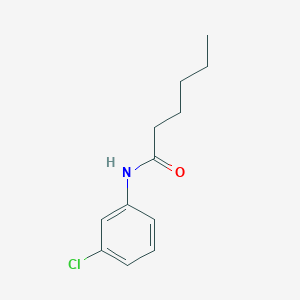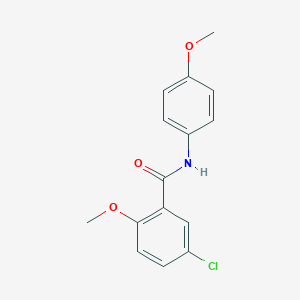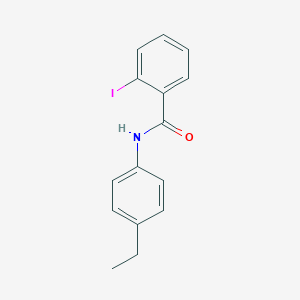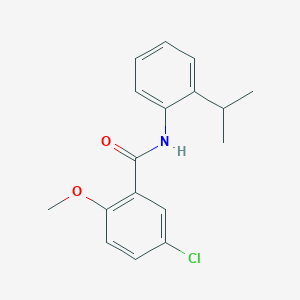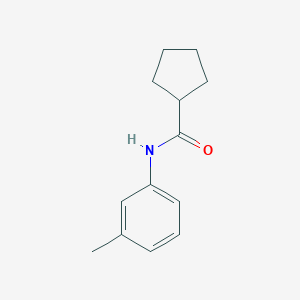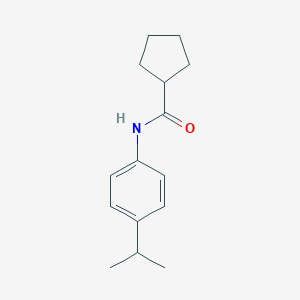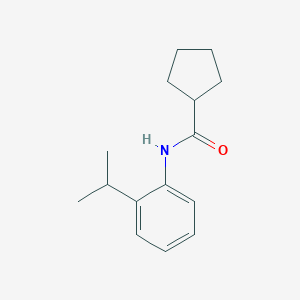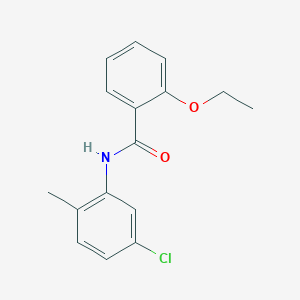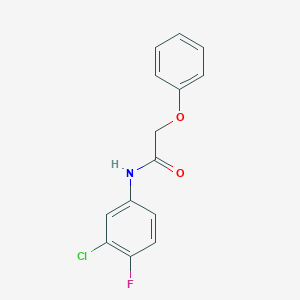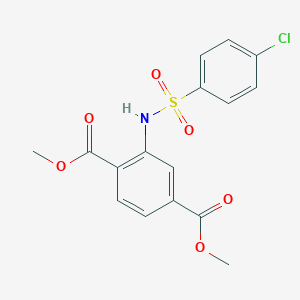
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate, also known as DCAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCAT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 421.86 g/mol.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate is not fully understood, but it is believed to act as an inhibitor of enzymes by binding to their active sites and preventing their activity. Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit competitive inhibition against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, reduction of acid-base balance, and potential cytotoxicity. However, further research is needed to fully understand the effects of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate on the body and its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has several advantages for use in laboratory experiments, including its high purity and stability, as well as its potential as a building block in the synthesis of various organic compounds. However, Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate, including the development of new synthetic methods for its production, the exploration of its potential applications in drug discovery and materials science, and the study of its potential toxicity and safety for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate and its effects on the body.
Synthesemethoden
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate can be synthesized using a variety of methods, including the reaction of terephthalic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethyl sulfate to form Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate. Another method involves the reaction of terephthalic acid with 4-chlorobenzenesulfonamide in the presence of a base, followed by the reaction with dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of drugs for the treatment of various diseases. Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers, which have potential applications in drug delivery and materials science.
Eigenschaften
Molekularformel |
C16H14ClNO6S |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
dimethyl 2-[(4-chlorophenyl)sulfonylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14ClNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3 |
InChI-Schlüssel |
FXOGBTZUZYXHKQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



